molecular formula C16H14ClNO4 B4955203 5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid

5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid

Cat. No.: B4955203
M. Wt: 319.74 g/mol
InChI Key: KRTHYUOCDKWNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acids. This compound is characterized by the presence of a chloro group, a methoxy group, and an acylamino group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid typically involves the acylation of 5-chloro-2-aminobenzoic acid with 2-methoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-{[(2-hydroxyphenyl)acetyl]amino}benzoic acid.

    Reduction: Formation of 5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}aniline.

    Substitution: Formation of 5-amino-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid.

Scientific Research Applications

5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxyphenyl isocyanate
  • 5-chloro-2-methoxybenzoic acid
  • 2-chloro-5-methoxyphenyl boronic acid

Uniqueness

5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

5-chloro-2-[[2-(2-methoxyphenyl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-22-14-5-3-2-4-10(14)8-15(19)18-13-7-6-11(17)9-12(13)16(20)21/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTHYUOCDKWNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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